![molecular formula C9H15N3O B2543763 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- CAS No. 933933-77-8](/img/structure/B2543763.png)
1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)-
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various methods. One approach includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another method involves the functionalization of pre-prepared uncharged 1,2,4-oxadiazole systems .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions. For instance, they can be converted to other five-membered heterocycles. The use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .Scientific Research Applications
- Findings :
- Example : Some derivatives showed promising activity against Trypanosoma cruzi cysteine protease cruzain, a potential target for Chagas disease treatment .
Farnesoid X Receptor (FXR) Antagonists and Pregnane X Receptor (PXR) Agonists
Anti-Infective Agents
Anticancer Activity
Future Directions
The future directions in the field of 1,2,4-oxadiazoles research involve the design of new chemical entities with potential anti-infective activity . Additionally, the synthetic potential of 1,2,4-oxadiazolium salts in reactions with various nucleophiles is still undervalued, indicating a promising area for future research .
properties
IUPAC Name |
5-methyl-3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOTBYKBUSCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- |
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